N'-(3a,4,5,6,7,7a-hexahydro-3H-isoindol-1-yl)benzohydrazide
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Overview
Description
N'-(3a,4,5,6,7,7a-hexahydro-3H-isoindol-1-yl)benzohydrazide is a chemical compound registered in the PubChem database
Preparation Methods
The synthesis of N'-(3a,4,5,6,7,7a-hexahydro-3H-isoindol-1-yl)benzohydrazide involves multiple steps, including specific reaction conditions and reagents. Industrial production methods often employ advanced techniques to ensure high yield and purity. Detailed synthetic routes and reaction conditions are typically documented in scientific literature and patents.
Chemical Reactions Analysis
N'-(3a,4,5,6,7,7a-hexahydro-3H-isoindol-1-yl)benzohydrazide undergoes various types of chemical reactions, including oxidation, reduction, and substitution. Common reagents and conditions used in these reactions are well-documented, and the major products formed from these reactions are of significant interest to researchers.
Scientific Research Applications
N'-(3a,4,5,6,7,7a-hexahydro-3H-isoindol-1-yl)benzohydrazide has a wide range of scientific research applications. In chemistry, it is used as a reagent in various reactions. In biology, it plays a role in studying cellular processes. In medicine, it has potential therapeutic applications, and in industry, it is used in the production of various materials.
Mechanism of Action
The mechanism of action of N'-(3a,4,5,6,7,7a-hexahydro-3H-isoindol-1-yl)benzohydrazide involves specific molecular targets and pathways. Understanding these mechanisms is crucial for its application in therapeutic contexts and other scientific research areas.
Comparison with Similar Compounds
N'-(3a,4,5,6,7,7a-hexahydro-3H-isoindol-1-yl)benzohydrazide can be compared with other similar compounds to highlight its uniqueness. Similar compounds include those with comparable chemical structures and properties. The comparison helps in understanding the distinct features and potential advantages of this compound.
Properties
IUPAC Name |
N'-(3a,4,5,6,7,7a-hexahydro-3H-isoindol-1-yl)benzohydrazide |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H19N3O/c19-15(11-6-2-1-3-7-11)18-17-14-13-9-5-4-8-12(13)10-16-14/h1-3,6-7,12-13H,4-5,8-10H2,(H,16,17)(H,18,19) |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SUVKYOOENFHQAN-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC2C(C1)CN=C2NNC(=O)C3=CC=CC=C3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1CCC2C(C1)CN=C2NNC(=O)C3=CC=CC=C3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H19N3O |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
257.33 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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